4-Ethynyl-3,5-dimethyl-1,2-thiazole
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Overview
Description
4-Ethynyl-3,5-dimethyl-1,2-thiazole is a heterocyclic organic compound with the molecular formula C7H7NS It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3,5-dimethyl-1,2-thiazole typically involves the reaction of appropriate thiazole precursors with ethynylating agents under controlled conditions. One common method includes the use of thioamides and alkynes in the presence of catalysts to facilitate the formation of the ethynyl group at the 4-position of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3,5-dimethyl-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Ethynyl-3,5-dimethyl-1,2-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3,5-dimethyl-1,2-thiazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Ethynyl-3,5-dimethylisothiazole
- 3,5-Dimethyl-1,2,4-thiadiazole
- 4-Ethynyl-2,5-dimethylthiazole
Comparison: 4-Ethynyl-3,5-dimethyl-1,2-thiazole is unique due to the presence of both ethynyl and dimethyl groups on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethynyl group enhances its ability to participate in various chemical reactions, while the dimethyl groups provide steric hindrance that can influence its interaction with biological targets .
Properties
Molecular Formula |
C7H7NS |
---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
4-ethynyl-3,5-dimethyl-1,2-thiazole |
InChI |
InChI=1S/C7H7NS/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3 |
InChI Key |
MFHJQXKQSKZEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NS1)C)C#C |
Origin of Product |
United States |
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